molecular formula C10H15NS B098640 4-Picoline, 2-(tert-butylthio)- CAS No. 18794-36-0

4-Picoline, 2-(tert-butylthio)-

Cat. No. B098640
CAS RN: 18794-36-0
M. Wt: 181.3 g/mol
InChI Key: UMFTWNMVMWXPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Picoline, 2-(tert-butylthio)- is a chemical compound that belongs to the family of pyridines. It is a colorless to yellow liquid with a strong odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Mechanism Of Action

The exact mechanism of action of 4-Picoline, 2-(tert-butylthio)- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and survival. It has also been shown to disrupt the cell membrane of insects, leading to their death.

Biochemical And Physiological Effects

Studies have shown that 4-Picoline, 2-(tert-butylthio)- can induce oxidative stress in cancer cells, leading to their death. It has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival. Furthermore, it has been shown to disrupt the cell membrane of insects, leading to their death.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Picoline, 2-(tert-butylthio)- is its high yield in the synthesis process. This makes it a cost-effective compound for use in lab experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several possible future directions for the study of 4-Picoline, 2-(tert-butylthio)-. One of the main areas of research is the development of new anti-cancer drugs based on this compound. Further studies are needed to understand its mechanism of action and optimize its use in cancer treatment. Another possible direction is the development of new insecticides based on this compound. Studies are needed to determine its efficacy and safety for use in agriculture.
Conclusion:
In conclusion, 4-Picoline, 2-(tert-butylthio)- is a promising compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. Its high yield in the synthesis process makes it a cost-effective compound for use in lab experiments. Further studies are needed to optimize its use in various applications and develop new drugs and insecticides based on this compound.

Synthesis Methods

The synthesis of 4-Picoline, 2-(tert-butylthio)- involves the reaction of 2-(tert-butylthio) pyridine with acetic anhydride in the presence of a catalyst. The yield of this reaction is typically high, and the product can be purified by distillation or recrystallization.

Scientific Research Applications

4-Picoline, 2-(tert-butylthio)- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an anti-cancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
In addition to its anti-cancer properties, 4-Picoline, 2-(tert-butylthio)- has also been studied for its potential use as an agrochemical. It has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.

properties

IUPAC Name

2-tert-butylsulfanyl-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-8-5-6-11-9(7-8)12-10(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFTWNMVMWXPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256375
Record name 2-[(1,1-Dimethylethyl)thio]-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Picoline, 2-(tert-butylthio)-

CAS RN

18794-36-0
Record name 2-[(1,1-Dimethylethyl)thio]-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18794-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,1-Dimethylethyl)thio]-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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